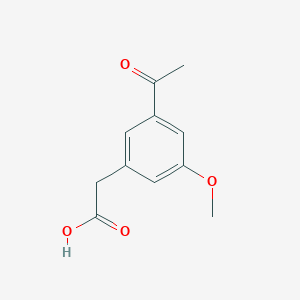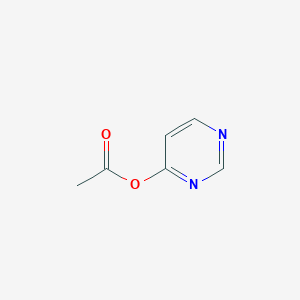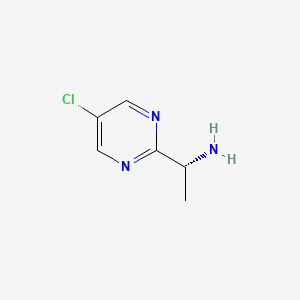![molecular formula C11H10Cl2N2O B13119683 10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of receptor tyrosine kinase AXL, which plays a crucial role in cancer cell survival, metastasis, and drug resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride typically involves the conformational restriction of anilinopyrimidine derivatives. The systematic structure-activity relationship (SAR) exploration is crucial in this process. One of the key intermediates in the synthesis is the anilinopyrimidine 10e, which undergoes a series of reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of specific reagents and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The compound exerts its effects by inhibiting the receptor tyrosine kinase AXL. This inhibition blocks cellular AXL signaling, which in turn inhibits AXL-mediated cell proliferation and impairs growth arrest-specific protein 6 (Gas6)/AXL-stimulated cell migration and invasion. This mechanism is particularly significant in the context of cancer treatment, as it can lead to tumor stasis or regression .
Comparación Con Compuestos Similares
Similar Compounds
10H-Benzo[b]pyrido[2,3-e][1,4]thiazine: This compound is structurally similar and also exhibits biological activity.
10H-Benzo[b]pyridazino[3,4-e][1,4]thiazine: Another structurally related compound with potential biological applications.
Uniqueness
10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride is unique due to its high selectivity for AXL over other kinases, such as c-Met. This selectivity makes it a promising candidate for targeted cancer therapy .
Propiedades
Fórmula molecular |
C11H10Cl2N2O |
|---|---|
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
10H-pyrido[4,3-b][1,4]benzoxazine;dihydrochloride |
InChI |
InChI=1S/C11H8N2O.2ClH/c1-2-4-10-8(3-1)13-9-7-12-6-5-11(9)14-10;;/h1-7,13H;2*1H |
Clave InChI |
CBGHBIKTDYFJLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(O2)C=CN=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


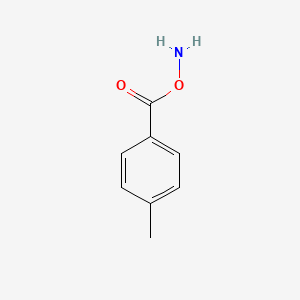


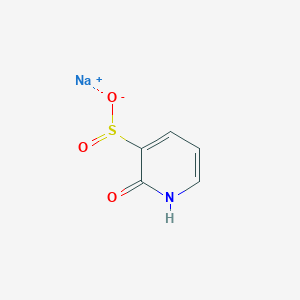
![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)

![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)
![4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13119651.png)

